N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide is a complex organic compound characterized by the presence of an adamantane moiety, a benzothiazole ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide typically involves multiple steps:
Formation of the Benzothiazole Intermediate: The initial step involves the synthesis of the 4-methoxy-1,3-benzothiazole intermediate. This can be achieved through the cyclization of 4-methoxyaniline with carbon disulfide and an oxidizing agent such as hydrogen peroxide.
Attachment of the Adamantane Group: The adamantane moiety is introduced via a nucleophilic substitution reaction. Adamantane-1-amine reacts with the benzothiazole intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Methylation: The final step involves the methylation of the amino group using methyl iodide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidative demethylation to form a hydroxyl group.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield a dihydrobenzothiazole derivative.
Substitution: The adamantane moiety can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidative transformations.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing aromatic rings.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions.
Major Products
Oxidation: Formation of N-(adamantan-1-yl)-2-[(4-hydroxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide.
Reduction: Formation of N-(adamantan-1-yl)-2-[(4-methoxy-1,3-dihydrobenzothiazol-2-yl)(methyl)amino]acetamide.
Substitution: Formation of halogenated derivatives such as N-(adamantan-1-yl)-2-[(4-bromo-1,3-benzothiazol-2-yl)(methyl)amino]acetamide.
Scientific Research Applications
Chemistry
In chemistry, N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide is studied for its unique structural properties and potential as a building block for more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore
Medicine
Medically, this compound could be explored for its antiviral, antibacterial, or anticancer properties. The combination of adamantane and benzothiazole structures may enhance its efficacy and selectivity towards specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its robust chemical structure.
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The adamantane group may facilitate membrane penetration, while the benzothiazole ring could interact with active sites or binding pockets, modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(adamantan-1-yl)-2-[(4-hydroxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide
- N-(adamantan-1-yl)-2-[(4-methoxy-1,3-dihydrobenzothiazol-2-yl)(methyl)amino]acetamide
- N-(adamantan-1-yl)-2-[(4-bromo-1,3-benzothiazol-2-yl)(methyl)amino]acetamide
Uniqueness
Compared to similar compounds, N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide stands out due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This unique structural feature may enhance its potential in various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(1-adamantyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-24(20-22-19-16(26-2)4-3-5-17(19)27-20)12-18(25)23-21-9-13-6-14(10-21)8-15(7-13)11-21/h3-5,13-15H,6-12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEIWVCPPQRGPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC12CC3CC(C1)CC(C3)C2)C4=NC5=C(C=CC=C5S4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.